3-Bromo-N-cyclopropyl-4,5-difluorobenzamide
Description
3-Bromo-N-cyclopropyl-4,5-difluorobenzamide is a chemical compound with the molecular formula C10H8BrF2NO and a molecular weight of 276.08 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropyl group attached to a benzamide core . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO/c11-7-3-5(4-8(12)9(7)13)10(15)14-6-1-2-6/h3-4,6H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXOVOFKSVHWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C(=C2)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-N-cyclopropyl-4,5-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclopropylating agents like cyclopropylamine . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3-Bromo-N-cyclopropyl-4,5-difluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include N-bromosuccinimide for bromination, cyclopropylamine for cyclopropylation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N-cyclopropyl-4,5-difluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopropyl-4,5-difluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the cyclopropyl group, contribute to its binding affinity and specificity towards these targets . The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate various biochemical processes .
Comparison with Similar Compounds
3-Bromo-N-cyclopropyl-4,5-difluorobenzamide can be compared with other similar compounds such as:
N-Cyclopropyl 4-bromo-3-methoxybenzamide: This compound has a methoxy group instead of the difluorobenzamide moiety.
Other Brominated Benzamides: Compounds with different substituents on the benzamide core, which may exhibit different chemical and biological properties.
The uniqueness of 3-Bromo-N-cyclopropyl-4,5-difluorobenzamide lies in its specific combination of bromine, fluorine, and cyclopropyl groups, which confer distinct chemical reactivity and potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
